AKOS-22

Mitochondrial Biology Apoptosis VDAC1

AKOS-22 is the well-characterized parent compound of the VBIT series, offering defined VDAC1 inhibition (Kd ~15.4 μM, IC50=7.5 μM) without the altered kinetics of VBIT-4 or lower affinity of VBIT-3. Ideal for calibrating apoptosis assays, benchmarking SAR campaigns, and validating VDAC1 as a target in neurodegeneration and cardiovascular models. Choose AKOS-22 for reproducible, moderate-potency probe studies.

Molecular Formula C22H21ClF3N3O3
Molecular Weight 467.9 g/mol
Cat. No. B1665674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS-22
SynonymsAKOS-22;  AKOS 22;  AKOS22;  AKOS-022075291;  AKOS 022075291;  AKOS022075291
Molecular FormulaC22H21ClF3N3O3
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2
InChIKeyZZVCWIMICOFQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKOS-22 (AKOS-022075291) for Scientific Procurement: VDAC1 Inhibitor Chemical Identity and Baseline Profile


AKOS-22, systematically named 1-(4-chlorophenyl)-3-(4-((4-(trifluoromethoxy)phenyl)amino)piperidin-1-yl)pyrrolidine-2,5-dione, is a synthetic small molecule that functions as an inhibitor of the mitochondrial voltage-dependent anion channel 1 (VDAC1) . It carries the CAS Registry Number 878983-38-1 and has a molecular weight of 467.87 g/mol . The compound was initially identified through a high‑throughput screening campaign aimed at discovering agents that prevent VDAC1 oligomerization, a key step in mitochondrion‑mediated apoptosis [1]. AKOS-22 directly interacts with VDAC1, inhibiting both channel oligomerization and the downstream apoptotic cascade [1].

AKOS-22 Procurement Rationale: Why Other VDAC1 Inhibitors Are Not Interchangeable


VDAC1 inhibitors are not a monolithic class; subtle structural modifications yield divergent binding affinities, functional potencies, and intracellular behaviors. AKOS-22, as the parent scaffold from which more potent analogs (e.g., VBIT‑3 and VBIT‑4) were derived, exhibits a unique pharmacological fingerprint [1]. Simple substitution with a related molecule such as VBIT‑4, while demonstrating higher potency in certain apoptosis assays, carries the trade‑off of altered target engagement kinetics and, in some contexts, paradoxical pro‑apoptotic effects [1]. Conversely, using a less optimized analog like VBIT‑3 would sacrifice binding affinity by approximately 2‑fold [1]. These distinctions underscore that even within a single chemical series, each compound possesses a distinct efficacy and safety window, making AKOS‑22 the appropriate choice for studies requiring a well‑characterized, moderately potent VDAC1 probe with a defined mechanism of action.

AKOS-22 Comparative Evidence: Head‑to‑Head Performance Against Structural Analogs VBIT‑3 and VBIT‑4


VDAC1 Binding Affinity: AKOS-22 Matches VBIT‑4 and Outperforms VBIT‑3 by 2‑Fold

In a microscale thermophoresis (MST) assay using purified VDAC1, AKOS-22 and its derivative VBIT‑4 exhibited comparable binding affinities, whereas VBIT‑3 displayed a 2‑fold lower affinity [1]. This head‑to‑head comparison establishes AKOS-22 as having a target‑engagement profile equivalent to the more potent VBIT‑4 but superior to VBIT‑3.

Mitochondrial Biology Apoptosis VDAC1 Binding Affinity

Functional Inhibition of Apoptosis and Oligomerization: AKOS-22 Exhibits an IC50 of 7.5 µM

In HEK‑293 cells, AKOS‑22 inhibited both VDAC1 oligomerization and apoptosis in a concentration‑dependent manner, with a half‑maximal inhibitory concentration (IC50) of 7.5 µM for both endpoints [1]. In contrast, the derivative VBIT‑4 demonstrated a more potent IC50 range of 1.8–2.9 µM across three apoptosis‑related assays (oligomerization, cytochrome c release, and apoptosis) [1]. While VBIT‑4 is a more potent inhibitor, AKOS‑22 provides a moderately potent reference point that is useful for SAR studies and dose‑response calibrations.

Apoptosis Cell Death VDAC1 Oligomerization

Solubility in DMSO: AKOS-22 Demonstrates High Solubility for In Vitro Applications

AKOS‑22 is highly soluble in DMSO, with a reported solubility of 125 mg/mL (approximately 267 mM) . This high solubility facilitates the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into cell‑based assays. While comparable solubility data for VBIT‑3 and VBIT‑4 are not explicitly reported in the primary literature, the ability to achieve high concentrations in DMSO is a practical advantage for experimental workflows.

Solubility Drug Discovery In Vitro Assay Formulation

AKOS-22 Optimal Use Cases: Research and Industrial Applications Supported by Evidence


Structure‑Activity Relationship (SAR) Studies for VDAC1 Inhibitor Optimization

AKOS‑22 is the parent compound from which VBIT‑3 and VBIT‑4 were derived. Its well‑defined binding affinity (similar to VBIT‑4, 2‑fold higher than VBIT‑3) and moderate functional potency (IC50 = 7.5 µM) make it an essential reference point for SAR campaigns [1]. Researchers can use AKOS‑22 to calibrate assays and benchmark the activity of newly synthesized analogs, ensuring that observed improvements in potency or selectivity are meaningful.

Mechanistic Studies of VDAC1 Oligomerization and Apoptosis

AKOS‑22 directly interacts with VDAC1 and inhibits its oligomerization, a prerequisite for mitochondrial apoptosis [1]. The compound's ability to prevent apoptosis induced by both selenite and cisplatin in a concentration‑dependent manner (IC50 = 7.5 µM) makes it a reliable tool for dissecting the role of VDAC1 oligomerization in cell death pathways [1]. Its moderate potency allows for the observation of partial inhibition, which can be useful for studying the threshold of VDAC1 activation required for apoptosis.

Validation of VDAC1 as a Therapeutic Target in Disease Models

Given that VDAC1 overexpression and oligomerization are linked to neurodegenerative and cardiovascular diseases, AKOS‑22 serves as a chemical probe to validate VDAC1 as a druggable target in preclinical models [1]. The compound's protective effects against mitochondrial dysfunction—including restoration of membrane potential and reduction of reactive oxygen species—provide a phenotypic readout for target engagement [1]. Its use as a reference compound in these studies helps to establish a baseline for the efficacy of more advanced VDAC1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKOS-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.